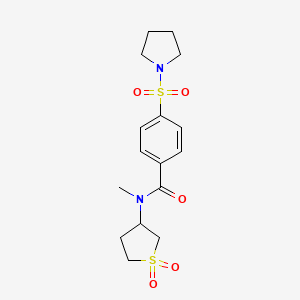

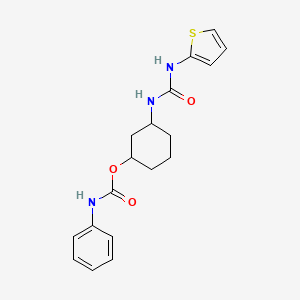

![molecular formula C16H21NO4S B2690177 ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1241691-12-2](/img/structure/B2690177.png)

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Polymer Chemistry and Material Science

In the field of polymer chemistry, research involving related compounds has led to interesting discoveries. For example, Onouchi et al. (2004) developed stereoregular poly(phenylacetylene)s that form helical conformations upon complexation with various chiral amines. These polymers exhibit induced circular dichroism in the UV-visible region, indicating potential applications in material science, particularly in the creation of chiral materials (Onouchi et al., 2004).

Organic Chemistry and Catalysis

Research in organic chemistry has explored the reactivity of similar compounds. Atienza et al. (2011) showed that N-heterocyclic carbenes can catalyze the rearrangement of vinyl sulfones, leading to the formation of trans-1,2-bis(phenylsulfonyl)ethylenes. This study indicates the potential utility of related sulfonyl compounds in facilitating novel chemical transformations (Atienza, Roth, & Scheidt, 2011).

Biochemical Applications

In the realm of biochemistry, compounds like ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate can be useful. Vashist (2012) demonstrated the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide for crosslinking antibodies on amine-functionalized surfaces. This is particularly relevant for the development of immunodiagnostic applications, suggesting that related sulfonyl compounds could have significant utility in biomedical diagnostics (Vashist, 2012).

Synthesis of Sulfones and Schiff Bases

Fernández et al. (2014) explored the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, highlighting the role of similar compounds in synthesizing functionalized sulfones (Fernández et al., 2014). Additionally, Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type Schiff bases, illustrating applications in fluorescence sensors for Cu2+ detection in water and living cells, indicating potential for analytical and diagnostic applications (Zhou et al., 2012).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of related compounds. Amaral (1969) explored the use of 2-(p-nitrophenylthio)ethyl groups for carboxy-group protection in peptide synthesis, showcasing the utility of similar chemical structures in peptide modification and synthesis (Amaral, 1969).

特性

IUPAC Name |

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAOTFDQISKIIL-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-phenylethenesulfonyl)piperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)